3',5'-Dipivaloxyacetophenone
Overview
Description
3’,5’-Dipivaloxyacetophenone is a chemical compound with the molecular formula C18H24O5 and a molecular weight of 320.38 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state and solubility in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dipivaloxyacetophenone typically involves the esterification of acetophenone derivatives. One common method includes the reaction of acetophenone with pivalic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for 3’,5’-Dipivaloxyacetophenone are not widely documented, the general approach involves large-scale esterification reactions similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dipivaloxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3’,5’-Dipivaloxyacetophenone is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3’,5’-Dipivaloxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler ketone with similar reactivity but lacks the ester groups.
Pivalic Acid: Shares the pivaloyl group but is a carboxylic acid rather than a ketone.
Dichloroaniline: An aniline derivative with different functional groups but similar aromatic properties.
Uniqueness
3’,5’-Dipivaloxyacetophenone is unique due to its dual ester groups attached to the aromatic ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
[3-acetyl-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-11(19)12-8-13(22-15(20)17(2,3)4)10-14(9-12)23-16(21)18(5,6)7/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOGZDZSPLFLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607280 | |
Record name | 5-Acetyl-1,3-phenylene bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406919-44-6 | |
Record name | 5-Acetyl-1,3-phenylene bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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